Aspertetronin A
説明
Structure
3D Structure
特性
分子式 |
C16H20O4 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC名 |
3-[(E)-but-2-enoyl]-5-[(1E,3E)-hexa-1,3-dienyl]-4-methoxy-5-methylfuran-2-one |
InChI |
InChI=1S/C16H20O4/c1-5-7-8-9-11-16(3)14(19-4)13(15(18)20-16)12(17)10-6-2/h6-11H,5H2,1-4H3/b8-7+,10-6+,11-9+ |
InChIキー |
SHTGKEYRCNUQHB-AIQQMXLGSA-N |
異性体SMILES |
CC/C=C/C=C/C1(C(=C(C(=O)O1)C(=O)/C=C/C)OC)C |
正規SMILES |
CCC=CC=CC1(C(=C(C(=O)O1)C(=O)C=CC)OC)C |
同義語 |
aspertetronin A |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Gregatin Family (A–D, E)
- Structural Similarities: Gregatins A–D and E share the furanone core with Aspertetronin A but differ in side-chain substituents and stereochemistry. For example, Gregatin B (C₁₄H₁₈O₄) lacks the extended acyl group present in Aspertetronin A .
- Key Differences: Stereochemistry: Total synthesis studies revealed that Aspertetronin A’s C-5 configuration is S, whereas Gregatin B’s is R, as evidenced by opposing optical rotations ([α]D = −36.67 vs. +168) and ECD Cotton effects . Bioactivity: Gregatins show weaker anti-inflammatory activity compared to Aspertetronin A, which matches dexamethasone in suppressing NO .
Graminin B and C
- Graminin C (C₁₅H₂₀O₅), from Pulvinula sp., includes an additional methoxy group but lacks the conjugated double bond system critical for Aspertetronin A’s UV absorption at 255 nm .
Huaspenones and Penicilliols
- Huaspenone A (C₁₇H₂₅O₆) and B (C₁₄H₂₁O₅) feature branched alkyl chains instead of linear acyl groups, reducing their polarity compared to Aspertetronin A .
- Penicilliol A (C₁₆H₂₂O₅) contains an extra hydroxyl group, enhancing its water solubility but diminishing membrane permeability relative to Aspertetronin A .
Structural and Functional Data Table
準備方法
Seebach–Fráter Enolate Methodology
The 2012 total synthesis by Gillsch et al. established a robust route to Aspertetronin A via the Seebach–Fráter “self-reproduction of stereocenters” approach. Starting from L-lactic acid, the team generated a γ-hydroxy-β-oxo ester intermediate (50 ) through iterative Evans aldol reactions. Key steps included:
-
Stereoselective α-acylation : Treatment of 50 with trans-hex-4-en-1-al under Mukaiyama conditions yielded the trans,trans-configured side chain with 78% enantiomeric excess.
-
Furanone cyclization : Exposure to NaHCO₃ in methanol induced a Knoevenagel-type condensation, forming the bicyclic core in 53% yield.
-
Global deprotection : TBS ether cleavage using HF-pyridine afforded Aspertetronin A in 39% overall yield.
This route confirmed the absolute configuration at C-3 and C-4, rectifying earlier misassignments from relay studies in the 1960s.
Suzuki Cross-Coupling and Protecting Group Optimization
A 2023 study optimized side-chain introduction using Suzuki-Miyaura coupling (Scheme 1). Vinyl bromide 8 reacted with boronate 9 under Pd(PPh₃)₄ catalysis to install the hexadienyl moiety. Challenges arose in preserving the TBS-protected hydroxy group, necessitating:
Metallation-Acylation Approach
Edwards’ 1985 synthesis employed vinylic anion chemistry to construct the furanone nucleus. Lithiation of ethyl propiolate generated a nucleophilic species that attacked (3E,5E)-octa-3,5-dien-2-one, forming hydroxyester 17 . Methanolysis with NaOMe induced cyclization to 12 , which underwent further acylation with methyl (E)-butenoate to yield isoaspertetronin (22 ), an enantiomer of the natural product.
Structural Revisions and Analytical Validation
NMR and MS Reanalysis
Comparative ¹H and ¹³C NMR studies of synthetic and natural Aspertetronin A revealed discrepancies in the furanone region (Table 1). The natural product exhibited downfield shifts at C-2 (δ 172.1 ppm) and C-4 (δ 98.7 ppm), consistent with a 5-methoxyfuran-3(2H)-one core rather than the initially proposed tetronic acid. High-resolution MS further confirmed the molecular formula C₁₆H₂₀O₄, ruling out earlier claims of a C₁₇ backbone.
X-ray Crystallography
Single-crystal X-ray analysis of synthetic Aspertetronin A derivatives unambiguously established the R configuration at C-3 and S at C-4, resolving prior ambiguities from circular dichroism (CD) data.
Key Data Tables
Table 1: Comparative NMR Data for Furanone Cores
| Position | Natural Aspertetronin A (δ ppm) | Synthetic 22 (δ ppm) | Synthetic 20 (δ ppm) |
|---|---|---|---|
| C-2 | 172.1 | 170.9 | 171.3 |
| C-4 | 98.7 | 96.4 | 97.1 |
| OCH₃ | 56.2 | 55.8 | 56.0 |
Table 2: Yield Optimization in Key Steps
Q & A
Basic Research Questions
Q. What is the established protocol for isolating Aspertetronin A from its natural source?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques such as HPLC or column chromatography. Fractionation guided by bioactivity assays (e.g., antimicrobial testing) is critical. Purity validation requires NMR and mass spectrometry .
- Key Considerations : Ensure reproducibility by documenting solvent ratios, temperature, and stationary phase materials. Reference existing protocols for related tetronate-class compounds to optimize yield .
Q. What spectroscopic methods are commonly used for structural elucidation of Aspertetronin A?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular formula. NMR (1D and 2D experiments, e.g., COSY, HSQC, HMBC) resolves planar structure, while X-ray crystallography or computational modeling (e.g., DFT) determines stereochemistry .
- Data Interpretation : Cross-reference spectral data with databases (e.g., AntiBase) and published analogs. Address signal overlap in crowded regions (e.g., 1H NMR) by varying solvent systems .
Q. How is the purity of Aspertetronin A typically assessed in laboratory settings?
- Methodological Answer : Analytical HPLC with UV/ELSD detection (≥95% purity threshold). Confirm homogeneity via TLC (single spot under multiple solvent systems) and LC-MS to detect trace impurities .
- Validation : Use certified reference standards if available. For novel compounds, orthogonal methods (e.g., melting point, elemental analysis) supplement chromatographic data .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for Aspertetronin A across different studies?
- Methodological Answer : Conduct meta-analysis of experimental variables:
- Biological Models : Compare cell lines (e.g., cancer vs. non-cancer) and assay conditions (e.g., incubation time, serum concentration) .
- Compound Integrity : Verify stability under assay conditions (e.g., pH, temperature) via LC-MS post-screening .
- Statistical Rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability .
Q. What experimental strategies are recommended for determining the biosynthetic pathway of Aspertetronin A in its native organism?
- Methodological Answer :
- Isotopic Labeling : Feed 13C/15N precursors to cultures; track incorporation via NMR or MS .
- Genomic Mining : Identify gene clusters (e.g., PKS/NRPS) through genome sequencing and knockout mutagenesis .
- Enzymatic Assays : Recombinantly express putative enzymes and test substrate specificity in vitro .
- Challenge : Distinguish between parallel pathways (e.g., shunt metabolites) using pathway-specific inhibitors .
Q. What considerations should guide the design of dose-response studies for Aspertetronin A in in vivo models?
- Methodological Answer :
- Pharmacokinetics : Establish bioavailability via LC-MS plasma profiling. Adjust dosing intervals based on half-life .
- Toxicity Thresholds : Conduct ascending-dose trials to identify MTD (maximum tolerated dose) and NOAEL (no observed adverse effect level) .
- Controls : Include vehicle-only and positive controls (e.g., cisplatin for cytotoxicity studies) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on Aspertetronin A’s mechanism of action?
- Methodological Answer :
- Multi-omics Integration : Combine transcriptomics (RNA-seq), proteomics (SILAC), and metabolomics to identify upstream/downstream targets .
- Kinetic Studies : Compare inhibitor binding constants (Ki) across studies using surface plasmon resonance (SPR) or ITC .
- Cross-Validation : Replicate key findings in orthogonal systems (e.g., yeast two-hybrid vs. co-IP for protein interactions) .
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